Kifunensine - 109944-15-2

Kifunensine

Catalog Number: EVT-271985
CAS Number: 109944-15-2
Molecular Formula: C8H12N2O6
Molecular Weight: 232.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Kifunensine is a potent and selective alkaloid inhibitor of class I α-mannosidases, particularly α-mannosidase I. [, , , , , , , ] This natural product is produced by the actinomycete Kitasatosporia kifunense 9482. [, ] It plays a crucial role in scientific research by manipulating the N-glycosylation pathway in various organisms, facilitating the study of glycoprotein structure-function relationships, and exploring potential therapeutic applications. [, , , , , , , ] Kifunensine is recognized as one of the most effective glycoprotein processing inhibitors discovered. []

Synthesis Analysis
  • Enantiospecific synthesis from D-mannosamine: This approach involves a double cyclization of an oxamide-aldehyde precursor with ammonia as a key step. []
  • Microbial oxygenation and stereocontrolled functionalization: Starting with chlorobenzene, this method utilizes microbial oxygenation by Pseudomonas putida 39D, followed by targeted functionalization of cis-3-chlorocyclohexa-3,5-dienediol. [] This process leads to the formation of nitrogen-substituted cyclitols, which are further converted to lactones or lactams via controlled ozonolysis. These intermediates are then utilized for the synthesis of (+)-kifunensine. []
  • Practical synthesis from L-ascorbic acid: This method uses protected amino-alcohol ((2R,3R,4R,5R)-5-amino-2,3:4,6-diisopropylidenedioxyhexanol as a key intermediate for producing Kifunensine and its analogues, including N-methyl, N-cyclohexyl, N-bis(hydroxymethyl)methyl, and 2-desoxakifunensine derivatives. []
Molecular Structure Analysis

Kifunensine features a unique bicyclic framework incorporating a 4,5-dioxoimidazolidine ring. [] Its structure is classified as a novel 1,5-iminopyranose. [] Quantum mechanical calculations reveal that Kifunensine primarily exists in a “ring-flipped” 1C4 conformation, with the 1,4B conformation being another accessible yet higher-energy state. []

  • GH47 enzymes: Kifunensine adopts a (1)C(4) chair conformation. [, ]
  • GH38 and GH92 α-mannosidases: The conformation observed in GH47 enzymes persists. []
  • Drosophila melanogaster Golgi α-mannosidase II (dGMII, Class II): Kifunensine assumes a (1,4)B boat conformation. []

Interestingly, the conformations adopted by Kifunensine upon binding to these enzymes are not its lowest energy states. [] This observation highlights the ability of different alpha-mannosidase classes to distort Kifunensine uniquely, suggesting distinct binding mechanisms for these enzymes. []

Chemical Reactions Analysis

While specific chemical reactions involving Kifunensine are not extensively detailed in the provided abstracts, its primary mode of action revolves around the inhibition of α-mannosidase I. This inhibition stems from Kifunensine's ability to mimic the transition state of the enzymatic reaction, effectively blocking the enzyme's active site. []

Mechanism of Action

Kifunensine functions as a potent inhibitor of class I α-mannosidases, primarily targeting α-mannosidase I. [, , , , , , , ] This enzyme plays a crucial role in the N-glycosylation pathway by trimming mannose residues from glycoproteins during their processing in the endoplasmic reticulum (ER). [, , ]

Kifunensine exerts its inhibitory effect by mimicking the product state of GH47 enzymes, effectively blocking the enzyme's active site and disrupting the normal trimming process. [, ] This blockage leads to the accumulation of glycoproteins with high-mannose N-glycans, impacting various cellular processes. [, , , , ] The selectivity of Kifunensine for class I α-mannosidases over other glycosidases contributes to its effectiveness in manipulating N-glycosylation without significantly affecting other glycosylation pathways. [, ]

Applications
  • Glycoprotein Research: By inhibiting α-mannosidase I, Kifunensine enables researchers to study the structure-function relationships of glycoproteins. [, , , , , , , ] It facilitates the production of glycoproteins with homogenous N-glycan structures, simplifying downstream analysis and characterization. [, , , , , , , , , ]
  • Therapeutic Protein Production: Kifunensine is employed to modify the glycosylation patterns of therapeutic proteins, enhancing their efficacy and pharmacokinetic properties. [, , , , , , ] For example, it can be used to generate antibodies with enhanced antibody-dependent cell-mediated cytotoxicity (ADCC) by promoting the formation of oligomannose-type N-glycans. [, , , , , ]
  • Disease Modeling and Drug Discovery: Kifunensine aids in understanding the role of N-glycosylation in various diseases, including cancer, viral infections, and genetic disorders. [, , , , , , , , , , ] By perturbing N-glycan processing, it allows researchers to model disease states and evaluate the therapeutic potential of drugs targeting the glycosylation pathway.
  • Cellular Processes Investigation: Kifunensine assists in unraveling the role of N-glycosylation in fundamental cellular processes such as protein folding, quality control, ER stress, and cell signaling. [, , , , , , , , , , , ] This understanding is crucial for developing targeted therapies for diseases associated with dysregulated glycosylation.
Future Directions
  • Developing more potent and specific derivatives: Synthesizing derivatives with enhanced potency, selectivity, and favorable pharmacokinetic properties could broaden its therapeutic applications. [, ]
  • Optimizing its use in biopharmaceutical production: Continued research on optimizing Kifunensine application in bioreactors and other production platforms can enhance the manufacturing of therapeutic proteins with desired glycosylation profiles. []

Deoxymannojirimycin

Compound Description: Deoxymannojirimycin (DMM) is a mannosidase inhibitor. It is less effective than Kifunensine at preventing the formation of complex N-glycan chains. [] DMM promotes the accumulation of high-mannose-type glycosides. []

Swainsonine

Compound Description: Swainsonine is an inhibitor of Golgi mannosidase II, which is involved in N-glycan processing. [, ] It also inhibits the endoplasmic reticulum kifunensine-resistant α-mannosidase (ER mannosidase II). [, ]

Relevance: Swainsonine and Kifunensine target different enzymes in the N-glycosylation pathway. Kifunensine inhibits class I α-mannosidases, particularly α-mannosidase I, while Swainsonine inhibits Golgi α-mannosidase II. [, , , , ] Therefore, they result in the accumulation of different intermediate N-glycan structures.

1,4-Dideoxy-1,4-imino-D-mannitol

Compound Description: 1,4-Dideoxy-1,4-imino-D-mannitol is an inhibitor of both cytosolic α-mannosidase and endoplasmic reticulum kifunensine-resistant α-mannosidase (ER mannosidase II). It functions effectively in vitro and in vivo. [, ]

Castanospermine

Compound Description: Castanospermine inhibits glucosidases in the endoplasmic reticulum. []

Relevance: Although both Castanospermine and Kifunensine disrupt N-glycan processing, they target different enzymes. Castanospermine inhibits glucosidases, whereas Kifunensine targets α-mannosidases. []

2,4,7,8,9-Penta-O-acetyl-N-acetyl-3-fluoro-b-d-neuraminic acid methyl ester

Compound Description: 2,4,7,8,9-Penta-O-acetyl-N-acetyl-3-fluoro-b-d-neuraminic acid methyl ester is an inhibitor for sialylated glycans. []

Relevance: This compound targets a different stage of glycosylation than Kifunensine. While Kifunensine prevents the trimming of mannose residues, this compound specifically targets the addition of sialic acid residues to glycans. []

2-Deoxy-2-fluorofucose

Compound Description: 2-Deoxy-2-fluorofucose is an inhibitor of fucosylated glycans. []

Relevance: Like the sialic acid inhibitor, 2-deoxy-2-fluorofucose also targets a later stage in N-glycan processing than Kifunensine. It specifically inhibits the addition of fucose residues to glycans. []

6-Alkynyl Fucose

Compound Description: 6-Alkynyl fucose is an inhibitor of fucosylated glycans. Unlike 2-deoxy-2-fluorofucose, this compound incorporates itself into the glycan structure. []

Relevance: 6-Alkynyl fucose and Kifunensine both interfere with N-glycan processing but through distinct mechanisms. 6-Alkynyl fucose incorporates into the glycan structure to inhibit fucosylation, while Kifunensine acts as an enzyme inhibitor. []

Tris

Compound Description: Tris (tris(hydroxymethyl)aminomethane) contains the 2-amino-1,3-propanediol structure, similar to Kifunensine. It is a novel mannosidase inhibitor that is 35 times more cost-effective than Kifunensine, stable at room temperature, and has a better safety profile. []

Relevance: Tris represents a potential alternative to Kifunensine for increasing high mannose N-linked glycosylation in monoclonal antibody production. []

Bis-Tris

Compound Description: Bis-Tris (bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane) shares the 2-amino-1,3-propanediol structure found in Kifunensine. It is a novel mannosidase inhibitor that offers a low-cost alternative to Kifunensine for manipulating glycosylation in monoclonal antibody production with minimal impact on productivity or cell health. []

Relevance: Similar to Tris, Bis-Tris offers a potentially safer and more affordable alternative to Kifunensine for enhancing high mannose N-linked glycosylation in biopharmaceutical applications. []

1-Amino-1-methyl-1,3-propanediol

Compound Description: This compound shares the 2-amino-1,3-propanediol structure present in Kifunensine. It is a novel mannosidase inhibitor identified as a low-cost alternative for increasing high mannose N-linked glycosylation in monoclonal antibody production. []

Relevance: Similar to Tris and Bis-Tris, 1-amino-1-methyl-1,3-propanediol offers a potentially viable alternative to Kifunensine for modulating glycosylation in biopharmaceutical production. []

D-Mannono-δ-lactam

Compound Description: D-Mannono-δ-lactam is an inhibitor of the neutral α(1,2)-mannosidase purified from Trypanosoma cruzi. It exhibits a Ki of 20 μM against this enzyme. []

Relevance: While both D-Mannono-δ-lactam and Kifunensine inhibit α-mannosidases, they display differing specificities. D-Mannono-δ-lactam shows activity against the neutral α(1,2)-mannosidase from Trypanosoma cruzi, while Kifunensine primarily targets mammalian class I α-mannosidases, including ER α-mannosidase I. []

Properties

CAS Number

109944-15-2

Product Name

Kifunensine

IUPAC Name

(5R,6R,7S,8R,8aS)-6,7,8-trihydroxy-5-(hydroxymethyl)-1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyridine-2,3-dione

Molecular Formula

C8H12N2O6

Molecular Weight

232.19 g/mol

InChI

InChI=1S/C8H12N2O6/c11-1-2-3(12)4(13)5(14)6-9-7(15)8(16)10(2)6/h2-6,11-14H,1H2,(H,9,15)/t2-,3-,4+,5+,6+/m1/s1

InChI Key

OIURYJWYVIAOCW-PQMKYFCFSA-N

SMILES

C(C1C(C(C(C2N1C(=O)C(=O)N2)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

FR 900494
FR-900494
kifunensine

Canonical SMILES

C(C1C(C(C(C2N1C(=O)C(=O)N2)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H]2N1C(=O)C(=O)N2)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.